N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide
Overview
Description
N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide, also known as this compound, is an organic compound with a molecular formula of C11H14ClN3O2. It is a white crystalline powder with a melting point of 190-195°C and a boiling point of 468.3°C. This compound is an important compound for scientific research, due to its wide range of applications in organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Heterocyclic Compounds : Research shows the use of related compounds in synthesizing heterocyclic compounds such as aminoazirines, which are further used in the preparation of tripeptides. These tripeptides adopt a beta-turn conformation, indicating their potential in the study of peptide structures and functions (Strässler, Linden, & Heimgartner, 1997).
- Antimicrobial Activity : A derivative of the compound was synthesized and evaluated for antimicrobial activities, showing significant inhibition against bacterial and fungal growth. This highlights its potential application in developing new antimicrobial agents (Akbari et al., 2008).
Applications in Medicinal Chemistry
- Cholesterol Biosynthesis Inhibition : Certain derivatives have been tested for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, demonstrating potential applications in cholesterol management (Roth et al., 1991).
- Development of CCR5 Antagonists : The compound has been used in the synthesis of CCR5 antagonists, indicating its role in the development of treatments for diseases like HIV (Ikemoto et al., 2005).
Crystallography and Material Sciences
- Crystal Structure Analysis : The compound and its derivatives have been studied using X-ray crystallography, providing insights into their molecular structures and potential applications in material sciences (Wang et al., 2004).
- Carbon−Sulfur Bond Formation : Its use in the development of a new variant of the Migita reaction for carbon−sulfur bond formation has been explored, highlighting its role in synthetic chemistry (Norris & Leeman, 2008).
Emerging Research and Potential Applications
- Antitumor Activities : Recent studies have shown the synthesis of related compounds with potential antitumor activities, suggesting its role in cancer research (Xin, 2012).
- Electroluminescent Compounds : The compound has also been used in the synthesis of organic electroluminescent compounds, indicating its potential application in electronic and display technologies (Shi Juan-ling, 2006).
Mechanism of Action
Target of Action
A similar compound was identified as a partial agonist at the cb2 receptor . The CB2 receptor is primarily found in the peripheral nervous system and plays a crucial role in mediating the body’s immune response and inflammation .
Mode of Action
If it acts similarly to the related compound, it may function as a partial agonist at the cb2 receptor This interaction can result in changes in cell signaling and function .
Biochemical Pathways
The cb2 receptor, which may be its target, is involved in various biochemical pathways related to immune response and inflammation . Activation of the CB2 receptor can lead to downstream effects such as decreased release of pro-inflammatory cytokines and increased release of anti-inflammatory cytokines .
Result of Action
If it acts as a partial agonist at the cb2 receptor, it could potentially modulate immune response and inflammation, leading to therapeutic effects in conditions such as inflammatory and neuropathic pain .
properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)oxane-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-7-9(14)1-2-11(10)15-12(16)8-3-5-17-6-4-8/h1-2,7-8H,3-6,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUWJUMYMWEYAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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